Cortistatin-A
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Overview
Description
Cortistatin-A is a steroidal alkaloid first isolated from the marine sponge Corticium simplex in 2006. It is known for its unique structure and potent biological activities, particularly its anti-angiogenic properties, which inhibit the formation of new blood vessels . This compound has garnered significant interest due to its potential therapeutic applications, especially in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cortistatin-A involves complex multi-step processes. One notable method starts with the common precursor azido alcohol intermediate, which is derived from cyclohexadienone and triene . This intermediate undergoes various transformations, including geminal dihalogenation, reductive fragmentation, and chemoselective etherification, to form the core structure of this compound .
Another approach involves the use of prednisone as a starting material, which undergoes several steps, including Hajos-Parrish ketone formation, triflation, and Sonogashira coupling, to build the complex steroidal framework .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure and the need for precise reaction conditions. Current methods focus on optimizing the scalability of the synthetic routes mentioned above to produce sufficient quantities for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
Cortistatin-A undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA for epoxidation.
Reduction: Raney Nickel for selective alkene reduction.
Substitution: Triflic anhydride for triflation, and palladium catalysts for Sonogashira coupling.
Major Products
The major products formed from these reactions include various intermediates that eventually lead to the formation of this compound and its analogs .
Scientific Research Applications
Cortistatin-A has a wide range of scientific research applications:
Mechanism of Action
Cortistatin-A exerts its effects primarily by inhibiting cyclin-dependent kinases CDK8 and CDK19, which are associated with the Mediator complex . This inhibition leads to the selective up-regulation of super-enhancer-associated genes, contributing to its anti-leukemic activity . Additionally, this compound has been shown to bind to the Tat protein, suppressing viral replication in HIV-infected cells .
Comparison with Similar Compounds
Cortistatin-A is part of a family of steroidal alkaloids, including Cortistatin B, C, D, E, F, G, H, J, K, and L . These compounds share a common modified steroidal skeleton but differ in their substitution patterns on the A- and D-rings . This compound is unique due to its potent inhibition of CDK8 and CDK19, making it one of the most selective kinase inhibitors known .
List of Similar Compounds
- Cortistatin B
- Cortistatin C
- Cortistatin D
- Cortistatin E
- Cortistatin F
- Cortistatin G
- Cortistatin H
- Cortistatin J
- Cortistatin K
- Cortistatin L
This compound stands out for its unique biological activities and potential therapeutic applications, making it a compound of significant interest in various fields of scientific research.
Properties
Molecular Formula |
C30H36N2O3 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
14-(dimethylamino)-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-8,10-diene-12,13-diol |
InChI |
InChI=1S/C30H36N2O3/c1-28-10-8-21-15-23-26(33)27(34)24(32(2)3)16-29(23)11-12-30(21,35-29)25(28)7-6-22(28)19-5-4-18-9-13-31-17-20(18)14-19/h4-5,8-9,13-15,17,22,24-27,33-34H,6-7,10-12,16H2,1-3H3 |
InChI Key |
KSGZCKSNTAJOJS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC=C3C=C4C(C(C(CC45CCC3(C1CCC2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |
Origin of Product |
United States |
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